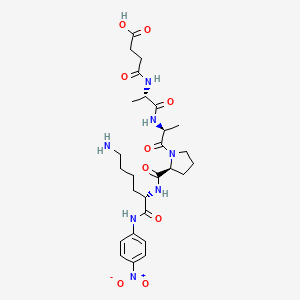

琥珀酰-丙氨酰-丙氨酰-脯氨酰-赖氨酰-对硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It consists of the amino acids succinyl-alanine-alanine-proline-lysine and a chromogenic p-nitroaniline group.

科学研究应用

Suc-Ala-Ala-Pro-Lys-pNA is widely used in scientific research for the following applications:

Enzymatic Assays: It serves as a substrate to measure the activity of proteases, including trypsin and elastase.

Drug Development: The compound is used in screening assays to identify potential inhibitors of proteases, which are targets for therapeutic interventions in diseases such as cancer and inflammation.

Biochemical Studies: Researchers use Suc-Ala-Ala-Pro-Lys-pNA to study enzyme kinetics and substrate specificity.

作用机制

Target of Action

Suc-Ala-Ala-Pro-Lys-pNA is primarily a substrate for wild-type and K188D/D189K trypsins . Trypsin is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds on the carboxyl side of lysine and arginine amino acid residues .

Mode of Action

The compound interacts with its target, trypsin, through a process known as substrate hydrolysis . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein digestion pathway .

Result of Action

The primary result of the action of Suc-Ala-Ala-Pro-Lys-pNA is the release of p-nitroaniline . This release can be quantified by colorimetric detection, providing a measure of trypsin activity . This makes Suc-Ala-Ala-Pro-Lys-pNA a valuable tool for studying trypsin function and protein digestion.

Action Environment

The action, efficacy, and stability of Suc-Ala-Ala-Pro-Lys-pNA can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity, and temperature can impact the stability of the compound . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the action of the compound .

生化分析

Biochemical Properties

Suc-Ala-Ala-Pro-Lys-pNA interacts with wild-type and K188D/D189K trypsins, with Km values of 105 mM and 651 mM respectively . The nature of these interactions involves the cleavage of the peptide bond in the substrate by the enzyme, which is a common mechanism of action for proteases .

Molecular Mechanism

The molecular mechanism of Suc-Ala-Ala-Pro-Lys-pNA involves its interaction with enzymes such as trypsin. Trypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides . This process involves binding interactions with the enzyme, changes in the enzyme’s conformation, and potentially changes in gene expression related to the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Ala-Pro-Lys-pNA can change over time. For instance, the rate of substrate hydrolysis, which is the formation of p-nitroaniline, can be measured at 410 nm at pH 7.5

Metabolic Pathways

Suc-Ala-Ala-Pro-Lys-pNA is involved in the metabolic pathways of the enzymes it interacts with. For instance, it is a part of the metabolic pathway of trypsin, where it serves as a substrate

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Lys-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid, lysine, to a solid resin. The subsequent amino acids, proline, alanine, and succinyl-alanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the p-nitroaniline group is introduced at the N-terminus .

Industrial Production Methods

Industrial production of Suc-Ala-Ala-Pro-Lys-pNA follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反应分析

Types of Reactions

Suc-Ala-Ala-Pro-Lys-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured by its absorbance at 410 nm .

Common Reagents and Conditions

Proteases: Enzymes such as trypsin and elastase are commonly used to catalyze the hydrolysis of Suc-Ala-Ala-Pro-Lys-pNA.

Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer at pH 7.5, containing sodium chloride and dimethyl sulfoxide (DMSO) to maintain enzyme stability and activity.

Major Products

The major product formed from the hydrolysis of Suc-Ala-Ala-Pro-Lys-pNA is p-nitroaniline, which is detected by its characteristic yellow color and absorbance at 410 nm .

相似化合物的比较

Similar Compounds

N-Succinyl-Ala-Ala-Ala-p-nitroanilide: This compound is similar to Suc-Ala-Ala-Pro-Lys-pNA but contains an additional alanine residue.

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound differs by having phenylalanine instead of lysine at the P1 position.

Uniqueness

Suc-Ala-Ala-Pro-Lys-pNA is unique due to its specific sequence, which makes it a suitable substrate for trypsin and other proteases that recognize lysine residues. Its chromogenic p-nitroaniline group allows for easy detection and quantification of enzymatic activity.

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKJMHLJNHUFHI-USNOLKROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)

![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)